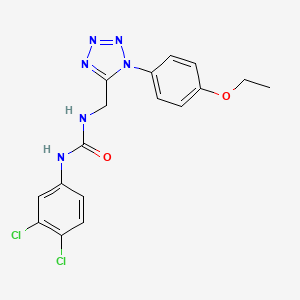![molecular formula C23H23N3O5S2 B3010256 N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851780-89-7](/img/structure/B3010256.png)
N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes .
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve multiple steps, including the formation of key intermediates through reactions such as the Sonogashira cross-coupling, as seen in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide . Similarly, the synthesis of the related 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating a multi-step process that may include condensation, cyclization, and substitution reactions .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide show that different substituents and their positions can lead to variations in torsion angles and hydrogen bonding patterns, which in turn affect the overall conformation and potential intermolecular interactions of the compounds .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. The N-H...N hydrogen bond formation between the sulfonamide group and a neighboring pyridine nitrogen atom is a common feature that can lead to the formation of dimers, supramolecular layers, or linear chains depending on the specific structure of the sulfonamide . These interactions can be essential for the binding of sulfonamides to their biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The bioactivity studies of sulfonamide derivatives often include assessments of their cytotoxicity and specificity towards certain tumor cells, as well as their inhibitory effects on enzymes like human carbonic anhydrases . These properties are critical for the development of sulfonamide-based therapeutics.
科学的研究の応用
1. Crystal Structure and Molecular Interactions
- N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide and related compounds have been studied for their crystal structure and molecular interactions. Studies like those by de Castro et al. (2013) and others have explored the conformation and assembly of arylsulfonamide para-alkoxychalcone hybrids, highlighting the influence of methylene groups on molecular conformations and crystal packing de Castro et al., 2013.
2. Synthesis and Reaction Studies
- Research has been conducted on the synthesis of various derivatives and reactions involving similar compounds. For instance, Boulos et al. (1994) explored the reactions of p-quinone monoimines with Lawesson reagent and phosphorus pentasulfide, providing insights into the synthesis and structural properties of related compounds Boulos et al., 1994.
3. Computational and Theoretical Analyses
- Computational and theoretical analyses like Density Functional Theory (DFT) calculations have been used to understand the properties of such compounds. Kumara et al. (2017) conducted such studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, revealing information about their reactive sites and intermolecular interactions Kumara et al., 2017.
4. Bioactivity and Medicinal Chemistry Studies
- Compounds similar to N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide have been investigated for their potential bioactivity. For example, Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated them for cytotoxicity and tumor specificity, which can provide insights into the potential medical applications of similar compounds Gul et al., 2016.
5. Molecular Docking Studies
- Molecular docking studies are another area where these compounds have been explored. Al-Hourani et al. (2015) conducted docking studies on tetrazole derivatives, helping to understand the orientation and interactions of these molecules in biological systems, such as their role as COX-2 inhibitors Al-Hourani et al., 2015.
特性
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-31-20-14-10-18(11-15-20)23-16-22(17-8-12-19(13-9-17)25-32(2,27)28)24-26(23)33(29,30)21-6-4-3-5-7-21/h3-15,23,25H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTQHQUOAKODHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

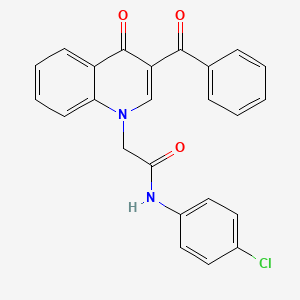
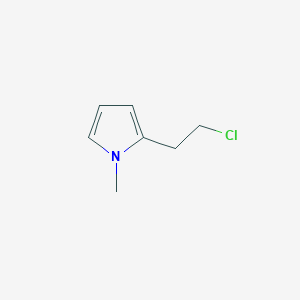
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)
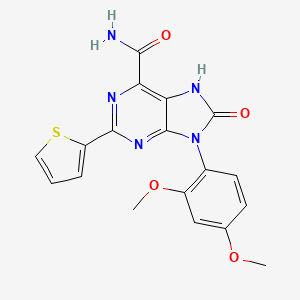
![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)
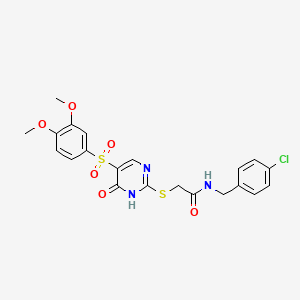
![Tert-butyl 4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B3010181.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010188.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)
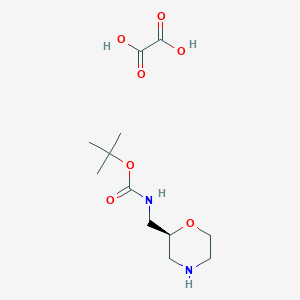
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)
